![molecular formula C43H85Cl3N2O2Si B14284155 N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide CAS No. 138844-77-6](/img/structure/B14284155.png)
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide is a chemical compound with the molecular formula C43H85Cl3N2O2Si and a molecular weight of 796.59 g/mol . This compound is known for its unique structure, which includes a trichlorosilyl group attached to a butanediamide backbone, along with two octadecyl chains. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide typically involves the reaction of dioctadecylamine with a trichlorosilylpropyl derivative under controlled conditions . The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trichlorosilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized compounds.
Biology: This compound is utilized in the modification of biological surfaces and in the development of biomaterials.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with various substrates, leading to the modification of surfaces and the formation of stable coatings. The octadecyl chains provide hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide can be compared with other similar compounds, such as:
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide: This compound has a triethoxysilyl group instead of a trichlorosilyl group, which affects its reactivity and applications.
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trimethoxysilyl)propyl]butanediamide: Similar to the triethoxysilyl derivative, this compound has a trimethoxysilyl group, leading to different chemical properties and uses.
The uniqueness of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide lies in its trichlorosilyl group, which provides distinct reactivity and functionalization capabilities compared to its analogs.
Propriétés
Numéro CAS |
138844-77-6 |
|---|---|
Formule moléculaire |
C43H85Cl3N2O2Si |
Poids moléculaire |
796.6 g/mol |
Nom IUPAC |
N',N'-dioctadecyl-N-(3-trichlorosilylpropyl)butanediamide |
InChI |
InChI=1S/C43H85Cl3N2O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-48(43(50)37-36-42(49)47-38-35-41-51(44,45)46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3,(H,47,49) |
Clé InChI |
FIYZWORDRQPLAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCC(=O)NCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
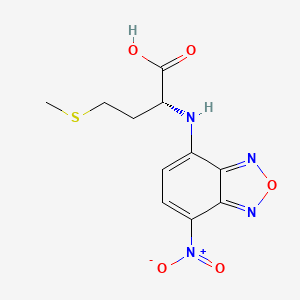
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
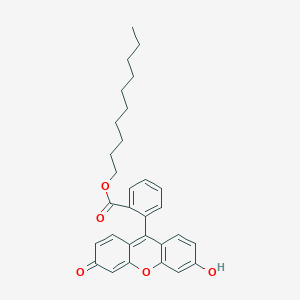
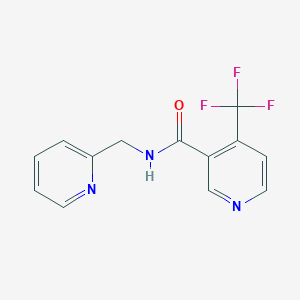
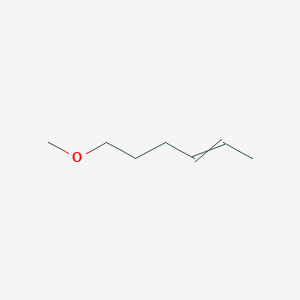

![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
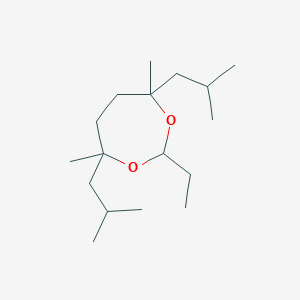
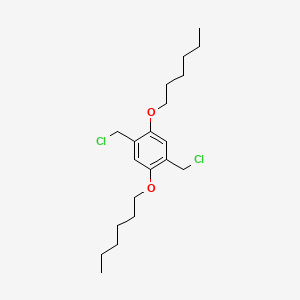
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
